

Cinnamyl Alcohol-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cinnamyl Alcohol-d9**

Cat. No.: **B12370027**

[Get Quote](#)

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Cinnamyl Alcohol-d9**, a deuterated isotopologue of Cinnamyl Alcohol. While data on **Cinnamyl Alcohol-d9** is primarily centered on its role as an internal standard for analytical quantification, this document also details the significant biological activities of its non-deuterated counterpart, Cinnamyl Alcohol, which is the focus of extensive research. This guide offers a compilation of its chemical properties, experimental protocols from key studies, and associated signaling pathways.

Core Compound Data

Cinnamyl Alcohol-d9 is the deuterated form of Cinnamyl Alcohol, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal tool for use in mass spectrometry-based applications, such as pharmacokinetic studies, where it serves as a stable internal standard for the accurate quantification of Cinnamyl Alcohol.

Chemical and Physical Properties

The following tables summarize the key quantitative data for both **Cinnamyl Alcohol-d9** and its non-deuterated form, Cinnamyl Alcohol.

Identifier	Cinnamyl Alcohol-d9	Cinnamyl Alcohol	References
Molecular Formula	C ₉ HD ₉ O	C ₉ H ₁₀ O	[1]
Molecular Weight	143.23 g/mol	134.18 g/mol	[1] [2]
CAS Number	Not explicitly available	104-54-1	[2] [3] [4]

Physical Property	Cinnamyl Alcohol	References
Melting Point	33 °C	[5]
Boiling Point	250 °C	[5]
Density	1.0397 g/cm ³ at 35 °C	[5]
Solubility	Sparingly soluble in water; soluble in most common organic solvents.	[5]

Experimental Protocols

Cinnamyl Alcohol has demonstrated notable biological activities, including anti-adipogenic, anti-inflammatory, and vasodilatory effects. The following are detailed methodologies from key experiments investigating these properties. **Cinnamyl Alcohol-d9** would typically be employed in the analytical phases of such studies to quantify the parent compound.

Anti-Adipogenesis in 3T3-L1 Cells

This protocol describes the methodology used to investigate the inhibitory effect of Cinnamyl Alcohol on the differentiation of 3T3-L1 preadipocytes.

- Cell Culture and Differentiation:
 - 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.
 - To induce differentiation, post-confluent cells are treated with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone (DEX), and 1 µg/mL insulin for 2 days.[\[6\]](#)

- The medium is then replaced with DMEM containing 10% fetal bovine serum and 1 μ g/mL insulin for another 2 days, followed by DMEM with 10% fetal bovine serum for 4 days, with media changes every 2 days.[6]
- Cinnamyl Alcohol (in a concentration range of 6.25–25 μ M) is co-treated with the MDI cocktail.[6][7]
- Quantification of Lipid Accumulation:
 - After 8 days of differentiation, cells are washed with PBS and fixed with 10% formalin.
 - Cells are then stained with Oil Red O solution to visualize lipid droplets.[6]
 - The stained lipid droplets are quantified by dissolving the stain in isopropanol and measuring the absorbance.[6]
- Western Blot Analysis:
 - Cellular proteins are extracted, and concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against key adipogenic markers (e.g., PPAR γ , C/EBP α) and signaling proteins (e.g., p-AMPK α , p-ERK1/2).[6][7]
 - After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
- Real-Time PCR (RT-PCR):
 - Total RNA is extracted from the cells and reverse-transcribed into cDNA.
 - RT-PCR is performed to quantify the mRNA expression levels of adipogenesis-related genes such as Pparg, Cebpa, and Fasn.[6][7]

Vasodilation in Rat Thoracic Aorta

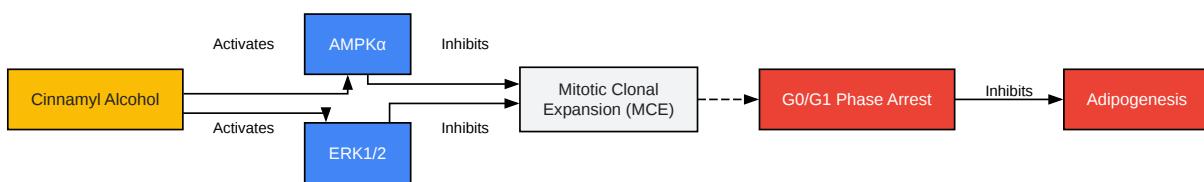
This protocol outlines the procedure to assess the vasodilatory effects of Cinnamyl Alcohol.

- Tissue Preparation:
 - Thoracic aortas are isolated from rats and cut into rings.[8][9]
 - The aortic rings are mounted in an organ bath system containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.[8]
- Vasodilation Assay:
 - The aortic rings are pre-contracted with phenylephrine (1 μM).[8]
 - Once a stable contraction is achieved, Cinnamyl Alcohol is added in a cumulative manner to assess its relaxant effect.[8]
 - To investigate the underlying mechanism, rings are pre-treated with inhibitors such as L-NAME (an eNOS inhibitor), methylene blue (a guanylate cyclase inhibitor), or potassium channel blockers before the addition of Cinnamyl Alcohol.[8][9]
- Biochemical Analysis:
 - Human Umbilical Vein Endothelial Cells (HUVECs) or aortic strips are treated with Cinnamyl Alcohol.
 - Western blotting is used to measure the phosphorylation of endothelial nitric oxide synthase (eNOS).[8]
 - Nitric oxide (NO) generation is measured, and cGMP levels in aortic strips are quantified using appropriate assay kits.[8]

Anti-inflammatory Effects in a Sepsis Mouse Model

This protocol details the investigation of Cinnamyl Alcohol's anti-inflammatory properties *in vivo*.

- Animal Model:

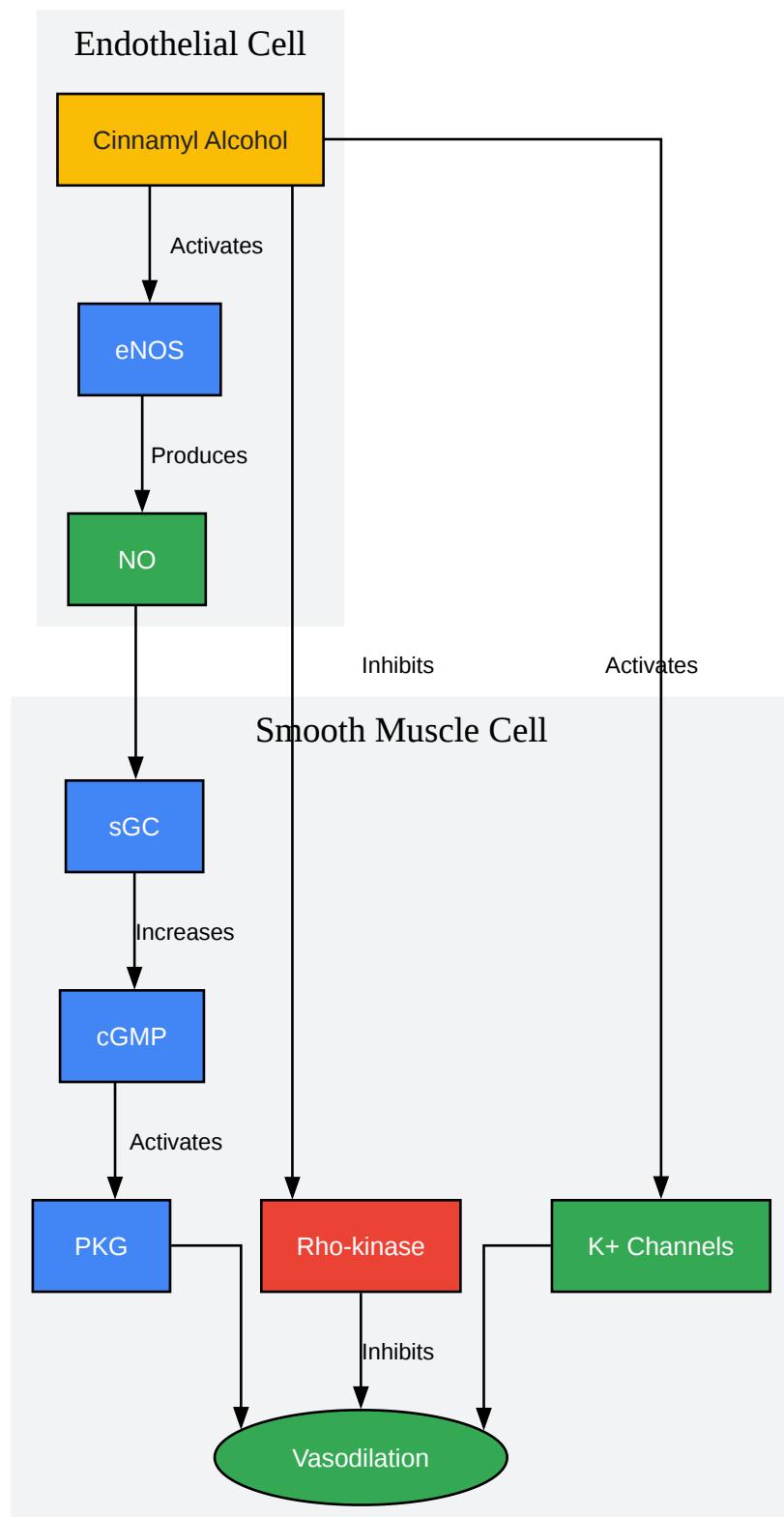

- Sepsis is induced in mice by intraperitoneal injection of Escherichia coli.[10]
- A treatment group receives Cinnamyl Alcohol by gavage.[10]
- Histological Analysis:
 - After a set period, heart, liver, lung, and kidney tissues are collected, fixed in formalin, and embedded in paraffin.
 - Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.[10]
- Molecular Analysis:
 - Western blotting and RT-PCR are performed on tissue homogenates to measure the expression of NLRP3 inflammasome components (NLRP3, ASC).[10]
 - Serum levels of the inflammatory cytokines IL-1 β and IL-18 are quantified using ELISA. [10][11]

Signaling Pathways and Mechanisms of Action

The biological effects of Cinnamyl Alcohol are mediated through its interaction with several key signaling pathways.

Anti-Adipogenesis Signaling Pathway

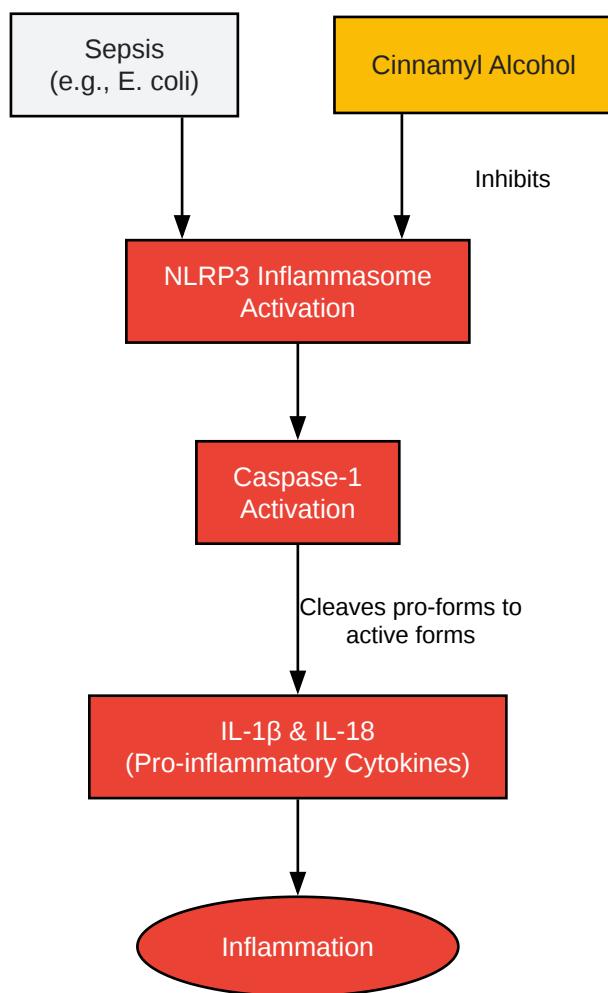
Cinnamyl Alcohol inhibits adipogenesis in 3T3-L1 cells, primarily by arresting the cell cycle during the early stage of differentiation known as mitotic clonal expansion (MCE). This is achieved through the modulation of the AMPK α and ERK1/2 signaling pathways.[6][12]



[Click to download full resolution via product page](#)

Cinnamyl Alcohol's inhibition of adipogenesis.

Vasodilation Signaling Pathway


Cinnamyl Alcohol induces vasorelaxation through an endothelium-dependent mechanism. It stimulates the phosphorylation of eNOS, leading to increased NO production. NO then activates guanylate cyclase (sGC), which increases cGMP levels, ultimately activating protein kinase G (PKG). This pathway, coupled with the inhibition of Rho-kinase and activation of K⁺ channels, leads to smooth muscle relaxation and vasodilation.[8][9]

[Click to download full resolution via product page](#)

Mechanism of Cinnamyl Alcohol-induced vasodilation.

Anti-Inflammatory Signaling Pathway

In the context of sepsis, Cinnamyl Alcohol exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway. This leads to a reduction in the production of pro-inflammatory cytokines IL-1 β and IL-18.[10][11]

[Click to download full resolution via product page](#)

Inhibition of the NLRP3 inflammasome by Cinnamyl Alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cinnamyl alcohol 98 104-54-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. China Natural Cinnamyl Alcohol CAS 104-54-1 factory and suppliers | Springchem [sprchemical.com]
- 5. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle [mdpi.com]
- 8. Cinnamyl alcohol attenuates vasoconstriction by activation of K⁺ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamyl alcohol attenuates vasoconstriction by activation of K⁺ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- To cite this document: BenchChem. [Cinnamyl Alcohol-d9: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12370027#cinnamyl-alcohol-d9-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com